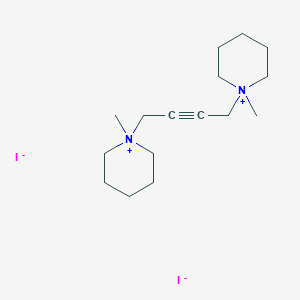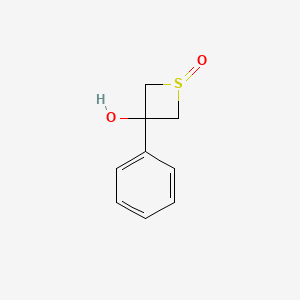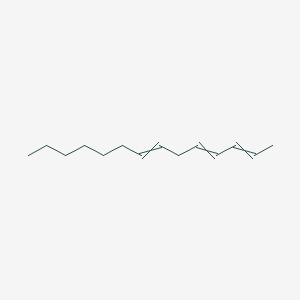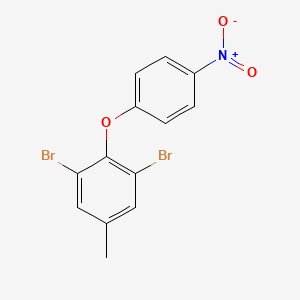
1,3-Dibromo-5-methyl-2-(4-nitrophenoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromo-5-methyl-2-(4-nitrophenoxy)benzene is an aromatic compound characterized by the presence of bromine, methyl, and nitrophenoxy substituents on a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-5-methyl-2-(4-nitrophenoxy)benzene typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic substitution reactions. One common method involves the bromination of 5-methyl-2-(4-nitrophenoxy)benzene using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the substitution of hydrogen atoms with bromine atoms on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dibromo-5-methyl-2-(4-nitrophenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or carboxylic acids.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of amines.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, alkoxides, or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), alkoxides (RO⁻), amines (RNH₂)
Major Products Formed
Oxidation: Quinones, carboxylic acids
Reduction: Amines
Substitution: Phenols, ethers, substituted amines
Applications De Recherche Scientifique
1,3-Dibromo-5-methyl-2-(4-nitrophenoxy)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 1,3-Dibromo-5-methyl-2-(4-nitrophenoxy)benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atoms can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dibromo-5-methylbenzene: Lacks the nitrophenoxy group, resulting in different reactivity and applications.
1,3-Dibromo-2,4,6-trimethylbenzene: Contains additional methyl groups, affecting its steric and electronic properties.
1-Bromo-4-nitrobenzene: Contains only one bromine atom and lacks the methyl group, leading to different chemical behavior.
Uniqueness
1,3-Dibromo-5-methyl-2-(4-nitrophenoxy)benzene is unique due to the presence of both bromine and nitrophenoxy groups, which impart distinct reactivity and potential applications in various fields. The combination of these substituents allows for diverse chemical transformations and interactions, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
113965-60-9 |
|---|---|
Formule moléculaire |
C13H9Br2NO3 |
Poids moléculaire |
387.02 g/mol |
Nom IUPAC |
1,3-dibromo-5-methyl-2-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C13H9Br2NO3/c1-8-6-11(14)13(12(15)7-8)19-10-4-2-9(3-5-10)16(17)18/h2-7H,1H3 |
Clé InChI |
PMJXQYFEDLBHLT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)Br)OC2=CC=C(C=C2)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2',2''-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol)](/img/structure/B14293711.png)
![6,11-Dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14293717.png)
![3-[(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)methyl]pentane-2,4-dione](/img/structure/B14293730.png)
![5,5-Dimethyl-4,5,6,7,8,9-hexahydrothieno[3,2-c]azocin-5-ium](/img/structure/B14293733.png)

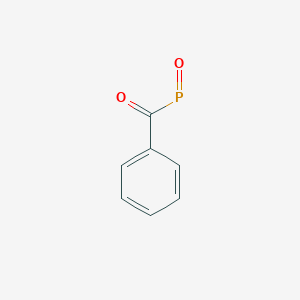
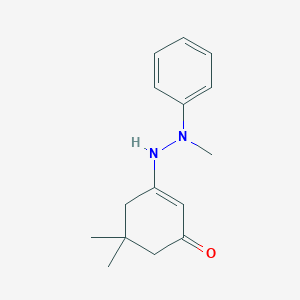
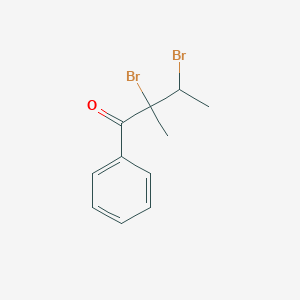
![Acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate](/img/structure/B14293762.png)
![4-(3-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}propyl)aniline](/img/structure/B14293773.png)
